REACTION_CXSMILES
|
BrC1[CH:3]=[C:4]([CH:7]=[CH:8]C=1F)[CH2:5]N.C(C1C=C(C=CC=1)[C:16]([OH:18])=[O:17])=O.CC(C)N=C=NC(C)C.ClCCCl.CN(C=[O:39])C>>[CH3:8][CH:7]([OH:39])[C:4]([C:16]([OH:18])=[O:17])([CH3:5])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(CN)C=CC1F
|
Name
|
DCE DMF
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl.CN(C)C=O
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
CC(N=C=NC(C)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken at rt for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was then washed with DMF (20 mL×2), DCM (20 mL×2), MeOH (20 mL×2) and DCM (20 mL×2)
|
Type
|
CUSTOM
|
Details
|
The resulting resin was dried in vacuum oven at 20° C. for overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)(C)C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.23 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |